molecular formula C8H11N5O B11797603 (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B11797603
M. Wt: 193.21 g/mol
InChI Key: HSBNCWKCWMIUGX-UHFFFAOYSA-N
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Description

(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine: is a chemical compound that features a unique structure combining a pyrazole ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method includes:

    Formation of the Pyrazole Ring: Starting with ethylhydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile oxide with an amidoxime.

    Coupling Reaction: The final step involves coupling the pyrazole and oxadiazole rings through a methanamine linker under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The pyrazole and oxadiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the amine group.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Halogenated derivatives of the pyrazole and oxadiazole rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine:

    Drug Development:

    Therapeutic Agents: It may serve as a lead compound for developing therapeutic agents targeting specific diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Sensors: It may be used in sensors for detecting specific chemicals or environmental conditions.

Mechanism of Action

The mechanism by which (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context.

Comparison with Similar Compounds

  • (5-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(1-Propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness:

  • Structural Features: The presence of the ethyl group on the pyrazole ring and the methanamine linker distinguishes it from similar compounds.
  • Reactivity: Its unique structure may confer different reactivity patterns compared to its analogs.
  • Applications: The specific combination of functional groups may make it more suitable for certain applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C8H11N5O/c1-2-13-6(3-4-10-13)8-11-7(5-9)12-14-8/h3-4H,2,5,9H2,1H3

InChI Key

HSBNCWKCWMIUGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)CN

Origin of Product

United States

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